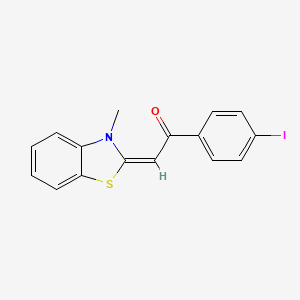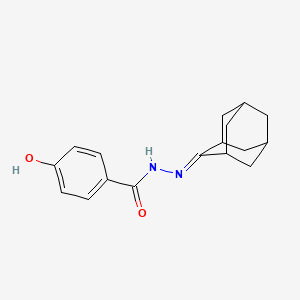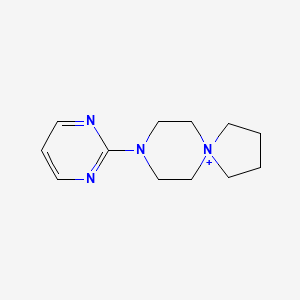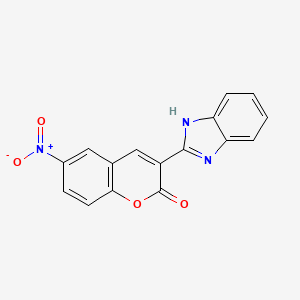![molecular formula C16H12Cl2N2O6 B11703085 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, nitro, and dichloro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups into the aromatic ring using concentrated nitric acid and sulfuric acid.
Chlorination: Addition of chlorine atoms to the ethylene group using chlorine gas in the presence of a catalyst.
Hydroxylation: Introduction of hydroxyl groups using a hydroxylating agent such as hydrogen peroxide.
Methylation: Addition of methyl groups using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents like tin(II) chloride.
Substitution: Replacement of chlorine atoms with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or ethers.
科学研究应用
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins.
Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-[2,2-Dichloro-1-(4-hydroxyphenyl)ethenyl]-2-methyl-6-nitrophenol
- 4-[2,2-Dichloro-1-(3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol
Uniqueness
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, nitro, and dichloro groups makes it a versatile compound for various applications.
属性
分子式 |
C16H12Cl2N2O6 |
|---|---|
分子量 |
399.2 g/mol |
IUPAC 名称 |
4-[2,2-dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C16H12Cl2N2O6/c1-7-3-9(5-11(14(7)21)19(23)24)13(16(17)18)10-4-8(2)15(22)12(6-10)20(25)26/h3-6,21-22H,1-2H3 |
InChI 键 |
OHHOLZWTBLIIGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=C(Cl)Cl)C2=CC(=C(C(=C2)C)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
![2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11703004.png)

![1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11703012.png)



![(4Z)-2-(2,4-dichlorophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11703027.png)

![5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703048.png)
![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)


![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11703063.png)
